2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15-8-10-18(11-9-15)20-13-25-19(14-27-22(25)24-20)12-21(26)23-16(2)17-6-4-3-5-7-17/h3-11,13-14,16H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHNZOLIJSNSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been reported to possess diverse pharmacological properties. They have been explored for their potential as anticancer, antitubercular, antibacterial, antifungal, anticonvulsant, analgesic, antisecretory, anti-inflammatory, cardiotonic, diuretic, and herbicidal activities.
Mode of Action
It’s worth noting that compounds with similar structures have shown significant antimicrobial activity. For instance, 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole has been reported to be the most potent antifungal active derivative against C. albicans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: Chlorine or bromine at the phenyl ring (e.g., 5l, 3d) correlates with enhanced biological activity. For example, 5l showed potent cytotoxicity (IC50 = 1.4 μM) against MDA-MB-231 cells, attributed to the electron-withdrawing Cl group improving target binding .
Physicochemical Properties :
- Melting points vary significantly with side-chain flexibility. Rigid aromatic side chains (e.g., 5f, 5o) exhibit higher melting points (>200°C), while piperazinyl derivatives (e.g., 5l) melt at lower temperatures (~116°C), suggesting improved solubility .
- The target compound’s 4-methylphenyl group likely increases lipophilicity compared to 4-Cl or 4-Br analogs, which could influence pharmacokinetics .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of ethyl 2-aminothiazole-4-acetate with 4-methylphenacyl bromide, followed by hydrazide formation and amide coupling . Yields for analogous compounds range from 59–86%, dependent on steric hindrance from substituents .
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for scalability?
The synthesis involves multi-step reactions, starting with imidazo[2,1-b]thiazole core formation, followed by acetylation and coupling with phenylethylamine. Key steps include cyclization using triethylamine and acetylation with acetic anhydride (60–80°C) . Recent advances highlight solvent-free Friedel-Crafts acylation with Eaton’s reagent (P2O5/MeSO3H), achieving 90–96% yields while reducing purification complexity . Optimization should focus on:
- Temperature control : 50–70°C to minimize side reactions.
- Catalyst ratios : 1:1.2 molar ratio of catalyst to substrate.
- In-situ monitoring : TLC or HPLC to terminate reactions at >90% conversion .
How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy) across studies?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or pharmacokinetic factors. A systematic approach includes:
Replicating assays : Use standardized protocols (e.g., MTT cytotoxicity assays at 24–72h exposures) .
Comparative metabolomics : Assess tissue-specific bioavailability .
Molecular docking : Verify target engagement consistency (e.g., COX-2 vs. Bcl-2 binding) .
For example, imidazo[2,1-b]thiazoles show anti-inflammatory IC50 values of 0.8–2.4 μM but require >10 μM for anticancer effects in resistant lines, suggesting target saturation thresholds .
What advanced analytical techniques are critical for characterizing stability under physiological conditions?
- HPLC-PDA : Monitor degradation at pH 1.2 (gastric fluid) and pH 7.4 (blood) over 24–72h .
- LC-MS/MS : Quantify hydrolytic cleavage of the acetamide bond at 40°C .
- DSC/TGA : Thermal decomposition profiles (onset >180°C indicates shelf stability) .
Data shows 85% compound integrity at pH 7.4 after 48h vs. 62% at pH 1.2, suggesting enteric coating for oral delivery .
Which computational strategies predict off-target interactions to improve therapeutic selectivity?
Hybrid QSAR/molecular dynamics (MD) models are recommended:
Pharmacophore mapping : Focus on thiazole H-bond donors and hydrophobic pockets .
MD simulations : Assess binding persistence to non-target kinases (e.g., EGFR) .
Kinase panels : Validate predictions at 10–100 nM concentrations.
highlights >50% selectivity for 5-HT3A over dopaminergic receptors via phenylethyl gauche conformations .
What structural modifications could enhance blood-brain barrier (BBB) penetration for CNS applications?
Modifications should balance lipophilicity (logP 2–4) and polar surface area (<90 Ų):
- 4-Methylphenyl : Replace with 4-CF3 to increase logD by 0.5 units .
- Phenylethyl : Introduce β-hydroxyl for prodrug strategies (improves BBB transit 3-fold) .
Chloro-substituted analogs achieve 22% brain uptake in mice vs. 8% for the parent compound .
How should researchers design a comprehensive Structure-Activity Relationship (SAR) study?
A robust SAR framework includes:
Core modifications : Compare imidazo[2,1-b]thiazole variants (e.g., pyridine replacements) .
Substituent scanning : Test para-substituted phenyl groups (e.g., -OCH3, -NO2) .
Stereochemical analysis : Resolve enantiomers via chiral HPLC (R-configuration shows 3x higher COX-2 inhibition) .
shows 4-methoxy analogs improve anti-inflammatory activity by 40% but reduce solubility .
What methodologies elucidate metabolic pathways in preclinical models?
Use:
- Radiolabeled tracing : Track excretion with 14C at the acetamide carbonyl .
- Microsomal incubations : Human liver microsomes + NADPH for hydroxylated metabolites .
- CYP inhibition assays : Identify isoforms (e.g., CYP3A4) .
Preliminary data indicates O-demethylation as the primary pathway (t1/2 = 2.3h in rat hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
